

# Mass Spectrometry Analysis of 1-Bromo-3,5-difluorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-3,5-difluorobenzene

Cat. No.: B042898

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **1-Bromo-3,5-difluorobenzene** (C<sub>6</sub>H<sub>3</sub>BrF<sub>2</sub>). Designed for professionals in research and drug development, this document details the compound's fragmentation patterns under electron ionization, presents a standardized experimental protocol for its analysis, and offers visual representations of key processes to facilitate understanding and replication.

## Physicochemical Properties

**1-Bromo-3,5-difluorobenzene** is a halogenated aromatic compound with the following key properties:

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub>
Molecular Weight	192.99 g/mol <a href="#">[1]</a>
CAS Number	461-96-1 <a href="#">[1]</a>
Appearance	Clear, colorless to light yellow liquid
Boiling Point	140 °C
Density	1.676 g/mL at 25 °C

## Electron Ionization Mass Spectrometry Data

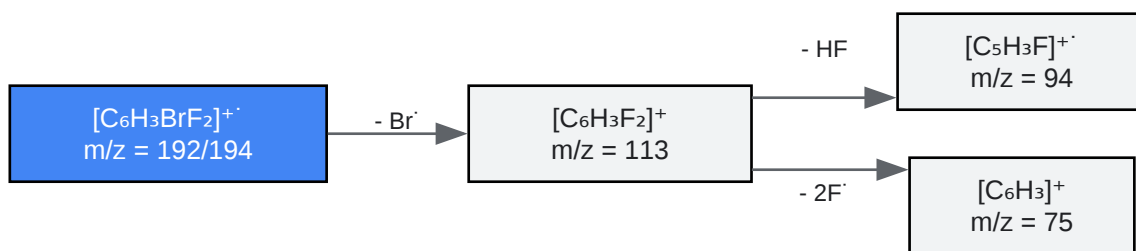
Under standard electron ionization (EI) at 70 eV, **1-Bromo-3,5-difluorobenzene** undergoes predictable fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data from the NIST Mass Spectrometry Data Center is summarized below.<sup>[1]</sup>

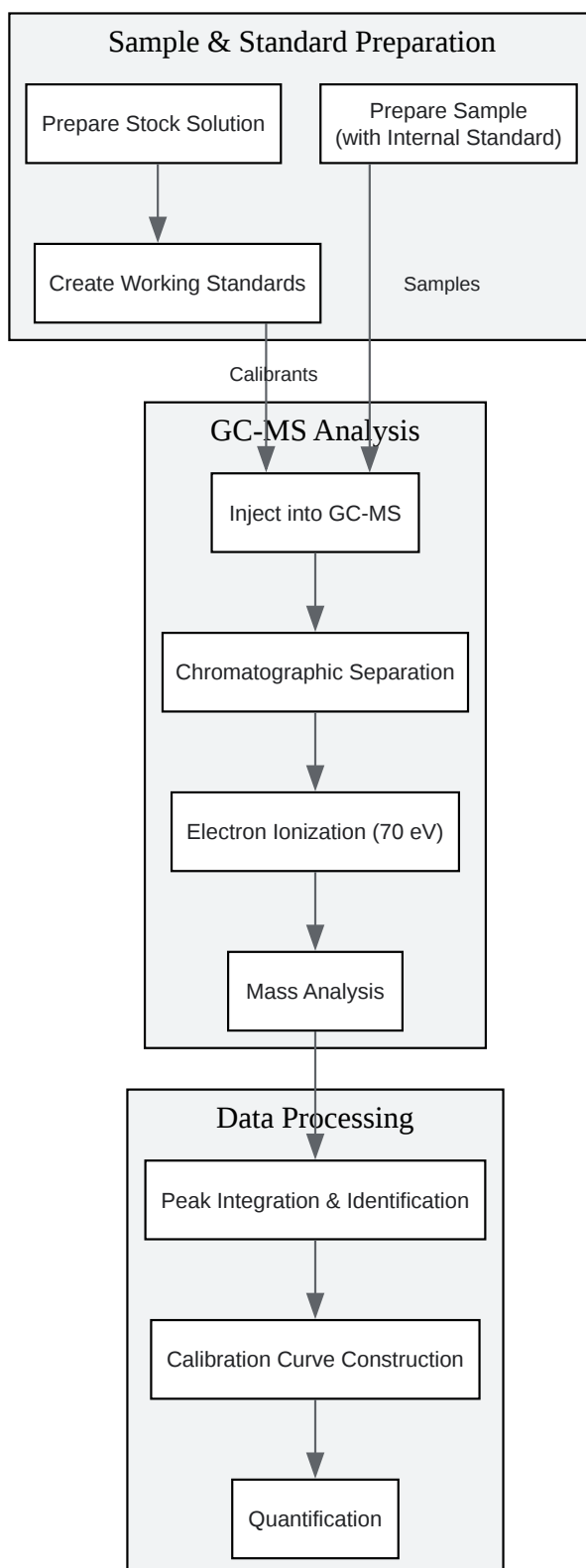
m/z	Relative Abundance (%)	Proposed Fragment
194	98	$[\text{C}_6\text{H}_3^{79}\text{BrF}_2]^+$ (Molecular Ion, $^{81}\text{Br}$ isotope)
192	100	$[\text{C}_6\text{H}_3^{79}\text{BrF}_2]^+$ (Molecular Ion, $^{79}\text{Br}$ isotope) - Base Peak
113	45	$[\text{C}_6\text{H}_3\text{F}_2]^+$
94	15	$[\text{C}_5\text{H}_3\text{F}]^+$
87	12	$[\text{C}_4\text{H}_2\text{F}]^+$
75	20	$[\text{C}_6\text{H}_3]^+$

Note: The presence of bromine is indicated by the characteristic M+2 isotopic pattern, with the peaks at m/z 192 and 194 having nearly equal intensity, corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## Proposed Fragmentation Pathway

The fragmentation of **1-Bromo-3,5-difluorobenzene** upon electron ionization is initiated by the removal of an electron to form the molecular ion,  $[\text{C}_6\text{H}_3\text{BrF}_2]^+$ . The primary fragmentation event is the cleavage of the carbon-bromine bond, which is the weakest bond in the molecular ion. Subsequent fragmentations involve the loss of fluorine atoms and rearrangement of the aromatic ring.





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## References

- 1. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of 1-Bromo-3,5-difluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042898#mass-spectrometry-analysis-of-1-bromo-3-5-difluorobenzene]

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